molecular formula C13H11N3.HCl<br>C13H12ClN3 B3429484 Proflavine hydrochloride CAS No. 7459-75-8

Proflavine hydrochloride

Cat. No.: B3429484
CAS No.: 7459-75-8
M. Wt: 245.71 g/mol
InChI Key: PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Description

Proflavine hydrochloride, also known as 3,6-diaminoacridine monohydrochloride (CAS 952-23-8), is a research-grade acridine derivative with significant applications in biochemistry and molecular biology. Its primary research value lies in its well-characterized ability to intercalate into double-stranded DNA, a property that makes it a valuable tool for studying nucleic acid structure and dynamics . This intercalation stabilizes DNA-topoisomerase II intermediates and can interfere with crucial biological functions such as replication, providing a mechanism for its study in mutagenesis and replication inhibition . In research settings, this compound has been widely utilized as a bacteriostatic agent and serves as a classic model compound for investigating DNA-binding interactions and frameshift mutations . Furthermore, its high photosensitivity is leveraged in photobiology and solar-energy conversion studies . Upon photo-illumination, proflavine can generate reactive oxygen species (ROS), including hydroxyl radicals, which researchers use to probe oxidative damage to proteins like bovine serum albumin (BSA) and enzymes, providing insights into protein degradation and enzyme inactivation mechanisms . Its fluorescence properties, with an absorption maximum around 444-460 nm that shifts upon DNA binding, also make it a useful spectroscopic probe . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, and is not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acridine-3,6-diamine;hydrochloride
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InChI

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H
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InChI Key

PBBGTVBGXBUVLT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl
Source PubChem
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Molecular Formula

C13H11N3.HCl, C13H12ClN3
Record name PROFLAVINE HYDROCHLORIDE
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Related CAS

952-23-8, 531-73-7
Record name 3,6-Acridinediamine, hydrochloride (1:1)
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Record name 3,6-Acridinediamine, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID8021191
Record name Proflavin hydrochloride
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Molecular Weight

245.71 g/mol
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Physical Description

Proflavine hydrochloride is a brown powder. (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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CAS No.

952-23-8, 7459-75-8
Record name PROFLAVINE HYDROCHLORIDE
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Record name 3,6-Acridinediamine, hydrochloride (1:?)
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Record name Acridine, 3,6-diamino-, hydrochloride
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Record name Proflavin hydrochloride
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Record name Proflavine hydrochloride
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Record name 3,6-diaminoacridine hydrochloride
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Record name PROFLAVINE MONOHYDROCHLORIDE
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Melting Point

518 °F DECOMPOSES (NTP, 1992)
Record name PROFLAVINE HYDROCHLORIDE
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Molecular Interactions and Mechanistic Elucidation of Proflavine Hydrochloride

Nucleic Acid Intercalation Dynamics

The intercalation of proflavine (B1679165) into the DNA duplex is a dynamic process that has been elucidated through various biophysical and computational studies. It is generally accepted to be a multi-step mechanism, initiated by the external binding of the proflavine molecule to the DNA, followed by the insertion of the planar acridine (B1665455) ring between the base pairs.

Molecular Recognition and Binding Modes within DNA Duplexes

Proflavine hydrochloride can interact with DNA through at least two distinct binding modes: intercalation and external binding. The prevalence of each mode is influenced by factors such as the ratio of proflavine to DNA concentration (P/D ratio) and the ionic strength of the solution. At high P/D ratios, intercalation is the predominant mode of interaction, while at low P/D ratios, external binding becomes more significant.

The interaction of proflavine with DNA can be characterized by the formation of both strong and weak binding complexes. The strong binding mode is primarily attributed to the classical intercalation of the proflavine molecule between the DNA base pairs. This interaction is stabilized by π-π stacking interactions between the aromatic ring of proflavine and the adjacent base pairs.

In contrast, the weaker binding is associated with external interactions, where the proflavine molecule binds to the outside of the DNA duplex, likely in the grooves. Spectrophotometric analysis has been used to distinguish between these binding modes, revealing the biphasic nature of the binding process.

Binding ModePrimary InteractionCharacterized by
Strong Binding (Intercalation) π-π stacking with DNA base pairsHigh binding affinity, significant structural perturbation of DNA
Weak Binding (External) Electrostatic and/or groove bindingLower binding affinity, less significant structural perturbation

This table summarizes the key characteristics of the strong and weak binding modes of proflavine with DNA.

Sequence-Specific Binding Preferences in DNA (e.g., Guanine-Cytosine Rich Regions)

This compound does not bind randomly along the DNA molecule; it exhibits a discernible preference for certain nucleotide sequences. A significant body of evidence points to a preference for Guanine-Cytosine (GC)-rich regions. Specifically, proflavine shows a marked preference for intercalation at 5'-d(C-G)-3' steps over 5'-d(G-C)-3' steps. This specificity is thought to arise from the specific stereochemical and energetic favorability of the intercalation pocket formed by the C-G sequence.

Fluorescence studies have shown that the fluorescence of proflavine is significantly quenched when it intercalates into G-C base pairs, whereas it is slightly enhanced upon insertion into Adenine-Thymine (A-T) base pairs, further supporting the preferential binding to GC-rich regions.

DNA SequenceProflavine Binding PreferenceSupporting Evidence
Guanine-Cytosine (GC) Rich Regions HighSpectroscopic and calorimetric data
Specifically dC-dG steps PronouncedNMR and UV absorbance studies
Adenine-Thymine (AT) Rich Regions LowerFluorescence studies

This table outlines the sequence-specific binding preferences of this compound.

Structural and Conformational Changes Induced in DNA

The intercalation of proflavine into the DNA double helix induces significant and measurable structural perturbations. These changes are a direct consequence of the insertion of the planar proflavine molecule, which forces the adjacent base pairs to move apart to accommodate it.

Solid-state Nuclear Magnetic Resonance (NMR) studies have provided detailed insights into these structural alterations. While the puckering of the deoxyribose ring remains unchanged upon proflavine binding, there are profound changes in the orientation of the phosphodiester backbone. Some phosphodiester groups tilt to become almost parallel to the helix axis, likely at the intercalation site, while others become nearly perpendicular, which is thought to compensate for the unwinding of the DNA helix.

A hallmark of intercalating agents is their ability to unwind and lengthen the DNA duplex. The insertion of proflavine between base pairs locally untwists the helical structure, leading to a decrease in the helical twist angle. This unwinding is a critical factor in the biological effects of proflavine, as it can interfere with DNA replication and transcription, processes that are sensitive to DNA topology.

Structural ParameterChange upon Proflavine Intercalation
DNA Length Increase
Helical Twist Decrease (Unwinding)

This table summarizes the key structural and conformational changes induced in DNA by this compound intercalation.

Induction of Single and Double-Stranded DNA Breaks

This compound is capable of inducing both single and double-stranded breaks in DNA, a process significantly enhanced by photo-activation. When exposed to visible light, proflavine acts as a photosensitizer, generating reactive oxygen species (ROS) that lead to DNA cleavage. The primary mechanism involves the production of hydroxyl radicals (·OH) and superoxide (B77818) anions (O₂•⁻) nih.gov. These highly reactive species can attack the deoxyribose-phosphate backbone of DNA, resulting in strand scission.

The induction of DNA strand breaks by photo-activated proflavine is a dose-dependent process. Studies have shown that the efficiency of converting supercoiled plasmid DNA to an open circular form, indicative of single-strand breaks, increases with the concentration of proflavine. A comparative analysis of various acridine compounds has demonstrated the high potency of diaminoacridines, including proflavine, in inducing DNA cleavage. The effective dose for 50% conversion (ED50) of closed circular DNA to the open circular form for proflavine is less than 1 µM, highlighting its significant DNA-damaging potential upon photo-activation nih.gov.

The presence of certain metal ions, such as Cu(II), can augment the generation of hydroxyl radicals by photo-illuminated proflavine, thereby accelerating DNA degradation nih.gov. The mechanism of ROS generation can occur through a direct interaction between an electron ejected from the excited proflavine molecule and molecular oxygen, or through the decomposition of a peroxide radical nih.gov. The process is also influenced by the local DNA sequence, with a preference for targeting guanine (B1146940) residues. Electron transfer from guanine, the most easily oxidizable DNA base, to the electronically excited proflavine molecule is a likely initial step in the cascade of reactions leading to strand cleavage.

Acridine CompoundEffective Dose (ED50) for 50% DNA Conversion
Euflavine0.53 µM
Proflavine < 1 µM
Acridine Yellow< 1 µM
Acridine Orange< 1 µM
Other Acridines> 80 µM

Interaction with DNA-Modifying Enzymes

This compound not only directly interacts with the DNA double helix but also modulates the activity of crucial DNA-modifying enzymes, thereby interfering with essential cellular processes.

Stabilization of DNA-Topoisomerase II Intermediates

Proflavine has been shown to stabilize the covalent intermediate formed between DNA and topoisomerase II nih.gov. Topoisomerase II enzymes are essential for resolving DNA topological problems, such as supercoiling and catenation, by creating transient double-strand breaks. The catalytic cycle of topoisomerase II involves the formation of a cleavage complex, where the enzyme is covalently attached to the 5'-termini of the broken DNA strands. Proflavine intercalates into the DNA at the site of topoisomerase II activity and traps this cleavage complex, preventing the religation of the DNA strands. This stabilization of the enzyme-DNA intermediate leads to an accumulation of persistent double-strand breaks, which can trigger downstream cellular responses, including apoptosis. This mechanism is a key contributor to the cytotoxic effects of proflavine.

Inhibition of DNA and RNA Polymerases

This compound exerts inhibitory effects on both DNA and RNA polymerases, crucial enzymes for the synthesis of nucleic acids. The inhibition of Escherichia coli DNA polymerase I by proflavine is context-dependent, leading to specific types of errors during DNA replication. In the presence of proflavine, frameshift mutations, particularly one-base deletions, are induced opposite purine bases that are 3' to a pyrimidine (B1678525) in the template strand nih.gov. This suggests that the intercalated proflavine molecule alters the conformation of the DNA template, leading to polymerase slippage and the introduction of mutations. Photo-activation of proflavine-template complexes can lead to a reversible inhibition of DNA polymerization opposite all pyrimidine residues in the template nih.gov.

The inhibition of DNA-primed RNA polymerase from Escherichia coli by proflavine has been characterized as a competitive inhibition nih.gov. Kinetic studies have shown that proflavine competes with the binding of nucleoside triphosphates to the active site of the enzyme. This competitive inhibition suggests that the intercalated proflavine molecule interferes with the proper binding and positioning of the incoming ribonucleotides, thereby hindering the process of transcription nih.gov.

EnzymeEffect of this compound
DNA Topoisomerase IIStabilization of the cleavage complex
DNA PolymeraseInhibition, induction of frameshift mutations
RNA PolymeraseCompetitive inhibition

Influence on Cellular Macromolecular Synthesis Pathways

By directly interacting with DNA and modulating the activity of key enzymes, this compound significantly impacts the fundamental cellular processes of DNA replication and gene transcription.

Disruption of DNA Replication

The primary mechanism by which proflavine disrupts DNA replication is through its intercalation into the DNA double helix. By inserting itself between adjacent base pairs, proflavine unwinds and distorts the DNA structure youtube.com. This structural alteration creates a physical barrier that impedes the progression of the replication fork. The DNA polymerase complex is unable to efficiently read the distorted template, leading to a stall in the replication process. This inhibition of DNA synthesis is a cornerstone of proflavine's bacteriostatic and potential anticancer activities, as rapidly dividing cells are particularly sensitive to the disruption of their replicative machinery youtube.comaip.org. The induction of mutations by proflavine also contributes to the disruption of DNA replication by introducing errors into the genetic code.

Interference with Gene Transcription Processes

Proflavine's interference with gene transcription is a direct consequence of its ability to bind to DNA and inhibit RNA polymerase. As an intercalating agent, proflavine alters the local conformation of the DNA template, which can hinder the binding and processivity of RNA polymerase. The competitive inhibition of RNA polymerase by proflavine, as mentioned previously, directly reduces the rate of transcription initiation and elongation nih.gov.

Furthermore, studies in Tetrahymena thermophila have shown that proflavine can inhibit transcription termination of the rRNA precursor nih.gov. This leads to the accumulation of abnormally long precursor molecules. Interestingly, these non-terminated molecules are not efficiently spliced, suggesting that proper transcription termination is a prerequisite for subsequent RNA processing events nih.gov. This indicates that proflavine's interference with transcription extends beyond simple inhibition of elongation to affect the coordination of different stages of gene expression.

Effects on Protein Synthesis

This compound has been shown to significantly inhibit protein synthesis in subcellular systems. nih.govresearchgate.net Research indicates that proflavine, at concentrations in the range of 5 x 10^-5 M, markedly inhibits the process in rat liver systems. researchgate.net The mechanism of this inhibition appears to be multifaceted, involving interactions with key molecules in the translation process.

Studies have demonstrated that proflavine can interfere with the function of transfer ribonucleic acid (tRNA), a critical component for carrying amino acids to the ribosome for protein assembly. researchgate.net The inhibitory effects of proflavine on protein synthesis can be partially overcome by the addition of excess tRNA, and to a lesser degree, by excess microsomes. researchgate.net This suggests that proflavine's interaction with tRNA is a significant factor in its ability to halt protein production. researchgate.net

Further mechanistic studies have revealed that proflavine inhibits both the synthesis of phenylalanyl-tRNA and the subsequent transfer reaction. researchgate.net This dual-front inhibition highlights the compound's potent effect on the fundamental steps of protein synthesis. The ability of aminoacridines like proflavine to form complexes with tRNA, thereby directly interfering with protein synthesis, suggests that their biological properties extend beyond their well-documented interaction with deoxyribonucleic acid (DNA). researchgate.net

The inhibitory effect of proflavine on protein synthesis is also dependent on the type of messenger RNA (mRNA) being translated. With native messenger RNAs, the incorporation of the amino acid leucine was more inhibited than that of phenylalanine. researchgate.net Conversely, in the presence of a synthetic polyuridylate messenger, phenylalanine incorporation was more significantly inhibited. researchgate.net

In addition to direct inhibition, photo-activated proflavine can lead to the degradation of proteins. nih.gov This process involves oxidative modifications to the protein structure, which can impair their function. nih.gov

Role of Reactive Oxygen Species (ROS) in this compound Mechanisms

This compound, particularly when activated by light (photo-activated), is capable of generating reactive oxygen species (ROS). researchgate.netksu.edu.sa These highly reactive molecules play a crucial role in the broader mechanisms of proflavine's biological activity, including its potential for causing cellular damage. nih.govresearchgate.net The accumulation of ROS can lead to a state of oxidative stress, which has been linked to various cellular processes such as apoptosis and necrosis. nih.gov

The generation of ROS by proflavine is a key factor in its ability to induce damage to macromolecules. nih.govresearchgate.netksu.edu.sa This pro-oxidative activity contributes to its antiseptic and bacteriostatic properties, but also to its potential mutagenic and hazardous effects. nih.gov

Formation of Superoxide Anions and Other Free Radicals

Upon photo-illumination, proflavine can generate several types of ROS, including superoxide anions (O₂•⁻), hydroxyl radicals (•OH), singlet oxygen, and triplet oxygen. nih.govresearchgate.netksu.edu.sa The formation of superoxide anions can occur through a direct interaction between an electron from the excited proflavine molecule and molecular oxygen. nih.gov

The generation of hydroxyl radicals by photo-activated proflavine has been shown to increase with longer illumination periods and higher concentrations of proflavine. nih.govresearchgate.net The presence of divalent metal ions, such as copper (II), can augment the generation of these free radicals. nih.govresearchgate.netksu.edu.sa The interaction with Cu(II) is significant as it can enhance the production of hydroxyl radicals, which are highly reactive and damaging to cellular components. nih.gov

The following table summarizes the key reactive oxygen species generated by proflavine and the factors influencing their formation:

Reactive Oxygen Species (ROS)Influencing FactorsReference
Superoxide Anion (O₂•⁻)Photo-illumination nih.gov
Hydroxyl Radical (•OH)Photo-illumination, Proflavine Concentration, Presence of Cu(II) nih.govresearchgate.net
Singlet OxygenPhoto-illumination researchgate.net
Triplet OxygenPhoto-illumination researchgate.net

Oxidative Damage to Nucleic Acids and Cellular Components

The ROS generated by proflavine are responsible for causing significant oxidative damage to vital cellular macromolecules, including nucleic acids and proteins. nih.govresearchgate.net The production of an excess of free radicals by proflavine leads to oxidative modifications and degradation of proteins and enzymes. nih.gov This can result in a loss of their biological activity and structural integrity. nih.gov

Hydroxyl radicals, in particular, play a substantial role in the protein-damaging process initiated by photo-activated proflavine. nih.gov Scavengers of hydroxyl radicals have been shown to inhibit this damage, confirming the central role of these species. nih.gov

Proflavine-induced ROS can also cause severe damage to DNA. Photo-activated proflavine is known to generate double-stranded breaks in DNA. nih.govresearchgate.netresearchgate.net This ability to denature DNA is a critical aspect of its antimicrobial action but also underlies its mutagenic potential. researchgate.net The intercalating properties of proflavine allow it to position itself between the base pairs of DNA, and upon activation, the generated ROS can directly attack the nucleic acid structure. nih.govresearchgate.net

The following table outlines the observed oxidative damage to cellular components caused by proflavine-generated ROS:

Cellular ComponentType of DamageMediating ROSReference
ProteinsOxidative modifications, Degradation, Loss of enzyme activityHydroxyl Radicals nih.gov
DNADouble-stranded breaks, DenaturationSuperoxide Anions, Hydroxyl Radicals nih.govresearchgate.netresearchgate.net

Antimicrobial Research Paradigms of Proflavine Hydrochloride

Antibacterial Efficacy and Mechanistic Studies

Proflavine (B1679165), an acridine (B1665455) derivative, has long been recognized for its antiseptic properties. nih.govacs.org Its antimicrobial effects are multifaceted, involving interaction with bacterial genetic material and cellular structures. nih.govacs.org

Proflavine hydrochloride demonstrates a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.gov Research has specifically highlighted its efficacy against high-priority pathogens, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.govacs.orgnih.gov These organisms are part of the ESKAPE group of pathogens, known for their significant role in antimicrobial resistance. nih.govacs.org While historically noted as a potent agent against many Gram-positive organisms, its activity extends to challenging Gram-negative species as well. nih.gov

The antimicrobial potency of proflavine is quantitatively measured by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an agent that inhibits the visible growth of a bacterium, indicating its bacteriostatic effect. nih.govidexx.comaruplab.com The MBC is the lowest concentration that results in bacterial death, defining its bactericidal properties. nih.gov

Studies comparing proflavine with its metal co-crystals have provided specific MIC and MBC values against key pathogens. For proflavine alone, these values demonstrate its baseline efficacy.

BacteriumGram StainMIC (mg/mL)MBC (mg/mL)
P. aeruginosaNegative0.1250.250
E. coliNegative0.0650.125
S. aureusPositive0.0650.125

Data sourced from a 2022 study on proflavine and its metal co-crystals. The values represent the activity of proflavine (PF) as a standalone compound. nih.gov

Typically, MBC values are higher than the corresponding MIC values, which is a common characteristic of antimicrobial agents. nih.gov

Proflavine exerts its antimicrobial effects through several well-defined mechanisms that disrupt crucial cellular processes. As a planar quaternary cation compound, it can intercalate between the nucleic acid bases of bacterial DNA. nih.govacs.org This interaction leads to two primary consequences:

Inhibition of Genetic Processes : By inserting itself into the DNA structure, proflavine inhibits the function of DNA and RNA polymerases. This interference disrupts DNA replication and transcription, which are essential for bacterial reproduction and survival. nih.govacs.org

Induction of Mutations : The intercalation can cause frameshift mutations in the bacterial DNA, leading to the synthesis of non-functional proteins and ultimately cell death. nih.govacs.org

Beyond its genotoxic effects, proflavine also targets the bacterial cell membrane. Its chemical nature allows it to affect the fluidity of the cell membrane, impairing its function and integrity. nih.govacs.org

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. openmedicinalchemistryjournal.comresearchgate.net Proflavine has demonstrated efficacy in preventing the formation and propagation of these resilient structures. nih.govnih.gov The concentration required to inhibit biofilm formation is known as the Minimum Biofilm Inhibitory Concentration (MBIC). Research has shown that proflavine, particularly when combined with metals like silver, exhibits strong antibiofilm activity against P. aeruginosa, S. aureus, and E. coli. nih.govacs.org For instance, proflavine-silver co-crystals effectively prevent biofilm formation by all three of these pathogens at useful concentrations. nih.gov

While proflavine is an effective antimicrobial, bacteria can develop resistance. One of the identified mechanisms of resistance involves changes to the bacterial cell envelope. nih.gov Studies on Escherichia coli have shown a correlation between resistance to proflavine and resistance to penicillin. nih.gov Research suggests that this cross-resistance may be due to alterations in the permeability of the cell envelope, which likely restricts the uptake of the drug. nih.gov This mechanism is distinct from other common resistance strategies such as enzymatic inactivation of the drug or modification of the drug's target site. litfl.comlitfl.comossila.com

Antiviral Research Applications

In addition to its antibacterial properties, proflavine has been investigated for its potential as an antiviral agent. Research has demonstrated its activity against coronaviruses, including SARS-CoV-2. The primary mechanism of its antiviral action is the inhibition of key viral enzymes essential for replication. nih.gov

Studies have identified proflavine and acriflavine (B1215748) (a related compound mixture containing proflavine) as inhibitors of two crucial coronavirus proteases: nih.govnih.gov

Main Protease (Mpro) : Proflavine hemisulfate was found to be a potent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 2.07 µM. nih.gov

Papain-like Protease (PLpro) : Acriflavine has a strong inhibitory effect on SARS-CoV-2 PLpro. nih.gov The binding of proflavine to PLpro limits the substrate's access to the active site, thereby inhibiting its function. nih.gov

By targeting these proteases, proflavine disrupts the processing of viral polyproteins, a critical step in the viral life cycle, thus inhibiting viral replication. nih.gov This dual-targeting capability suggests that proflavine could serve as a candidate for developing broad-spectrum anti-coronavirus drugs. nih.gov

Inhibition of Viral Replication and Transcription Pathways

This compound has been shown to interfere with critical viral processes, primarily through the inhibition of enzymes essential for viral replication and transcription. A key mechanism of action is the intercalation of proflavine into viral nucleic acids, a characteristic of acridine derivatives, which can disrupt the synthesis of viral DNA and RNA. asm.orgresearchgate.net This interference with the fundamental processes of viral propagation forms the basis of its antiviral effects.

Efficacy against Specific RNA Viruses (e.g., HIV-1, Lassa Virus, Junín Virus)

While research into the broad-spectrum antiviral activity of this compound is ongoing, specific data on its efficacy against certain RNA viruses remains limited.

HIV-1: There is a notable lack of direct scientific evidence in the public domain detailing the efficacy of this compound specifically against the Human Immunodeficiency Virus 1 (HIV-1).

Lassa Virus: Similarly, dedicated studies on the inhibitory effects of this compound on the Lassa virus, a member of the Arenaviridae family, are not readily available in published research.

Junín Virus: Research specifically investigating the antiviral activity of this compound against the Junín virus, the causative agent of Argentine hemorrhagic fever, is also not extensively documented in scientific literature.

Further investigation is required to determine the potential of this compound as a therapeutic agent against these specific RNA viruses.

Targeting of Viral Proteases (e.g., SARS-CoV-2 Mpro)

A significant area of antiviral research for this compound has been its activity against coronaviruses, particularly Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and transcription, making it a prime target for antiviral drugs. nih.govnih.gov

Proflavine hemisulfate has demonstrated notable inhibitory activity against SARS-CoV-2 Mpro. nih.gov In enzymatic assays, it exhibited a half-maximal inhibitory concentration (IC50) of 2.07 ± 0.01 μM. nih.govnih.gov Further kinetic studies have revealed that proflavine acts as a non-competitive inhibitor of Mpro. nih.gov This suggests that proflavine binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's activity.

The inhibitory action of proflavine against Mpro has been shown to translate to antiviral activity in cell-based assays. Studies have reported that proflavine and its analogue, acriflavine, inhibited approximately 90% of HCoV-OC43 replication in BHK-21 cells at a concentration of 1 μM. nih.gov Furthermore, both compounds displayed nano-molar activities against the SARS-CoV-2 virus. nih.gov Given that acriflavine has also been identified as an inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, it is hypothesized that proflavine and its derivatives may function as dual-targeted inhibitors, offering a more robust defense against coronaviruses. nih.gov

Inhibitory Activity of Proflavine Hemisulfate against SARS-CoV-2 Mpro
CompoundTargetIC50 (μM)Inhibition Type
Proflavine HemisulfateSARS-CoV-2 Mpro2.07 ± 0.01Non-competitive

Modulation of Host-Pathogen Interactions

The interplay between a virus and its host's cellular machinery is critical for viral propagation. While direct antiviral mechanisms of this compound are a primary focus, its potential to modulate host-pathogen interactions is an emerging area of research. Viruses are known to manipulate host cellular processes to their advantage. nih.gov The ability of a therapeutic agent to interfere with these manipulations can be a powerful antiviral strategy.

Currently, there is limited specific research on how this compound directly modulates the host's immune response, such as interferon and cytokine signaling, during viral infections. The general mechanism of acridine derivatives, which involves DNA intercalation, could potentially influence host gene expression and, consequently, the cellular environment in which the virus replicates. asm.orgresearchgate.net However, further targeted studies are necessary to elucidate the specific effects of this compound on the complex host-pathogen interactions that occur during viral infections.

Photobiological and Photodynamic Research with Proflavine Hydrochloride

Photosensitization Mechanisms

Upon absorption of light, proflavine (B1679165) transitions to an excited electronic state. From this state, it can initiate photochemical reactions through different pathways, primarily involving the generation of reactive oxygen species (ROS) that can cause cellular damage.

Generation of Singlet Oxygen and Other Reactive Oxygen Species (ROS)

When exposed to light, proflavine hydrochloride becomes a potent photosensitizer, capable of generating a variety of reactive oxygen species (ROS). Research has shown that upon photoillumination, proflavine can produce superoxide (B77818) (O₂•⁻), singlet oxygen (¹O₂), triplet oxygen, and hydroxyl radicals (•OH) nih.gov. The generation of these species is a key mechanism behind its photodynamic activity.

The production of hydroxyl radicals can be significantly enhanced by the presence of divalent metal ions, such as copper (Cu(II)) nih.govsciopen.com. This process, often involving a Fenton-like reaction, increases the oxidative damage potential of photo-activated proflavine sciopen.com. Studies utilizing electron paramagnetic resonance (EPR) spectroscopy have provided indirect evidence for the production of singlet oxygen during the photosensitization of nucleic acid components by proflavine. The damage caused by these ROS extends to essential biomolecules; for instance, proflavine-derived ROS have been shown to cause significant degradation of proteins like bovine serum albumin (BSA) and enzymes such as trypsin sciopen.com.

Reactive Oxygen Species (ROS)Role in Proflavine Photosensitization
Singlet Oxygen (¹O₂)Generated through energy transfer from the excited triplet state of proflavine to molecular oxygen.
Superoxide (O₂•⁻)Formed through electron transfer from excited proflavine to molecular oxygen. Implicated in DNA breakage and protein degradation sciopen.com.
Hydroxyl Radical (•OH)Production can be augmented by metal ions like Cu(II). Plays a substantial role in protein damage sciopen.com.
Triplet OxygenInvolved in proflavine-induced damage to proteins nih.gov.

Triplet State Formation and Intersystem Crossing Pathways

The photosensitization process is initiated when proflavine absorbs a photon, moving it from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state via fluorescence or undergo a spin-forbidden transition known as intersystem crossing (ISC) to a long-lived excited triplet state (T₁) youtube.com. This triplet state is crucial for photodynamic action as it has a sufficiently long lifetime to interact with other molecules, such as molecular oxygen.

The efficiency of the S₁ → T₁ intersystem crossing is influenced by the local environment of the proflavine molecule. Research has shown that when proflavine binds to DNA, an enhancement in the intersystem crossing rate occurs. This increased ISC is a primary reason for the well-documented quenching of proflavine's fluorescence upon DNA intercalation. This phenomenon is proposed to be due to distortions in the molecular plane of the bound proflavine molecule. However, other studies have found that once fully intercalated into a DNA duplex, the triplet state of proflavine is completely quenched, suggesting a rapid and effective non-radiative decay to the ground state youtube.com.

Applications in Photodynamic Therapy (PDT) Research

The ability of this compound to generate cytotoxic ROS upon light activation has made it a subject of investigation for applications in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill target cells cancer.govnih.govmdpi.comnih.gov.

Investigation of this compound in Anticancer Photodynamic Therapy

Proflavine's fundamental mechanism of action, DNA intercalation, disrupts replication and transcription, which can lead to cell death in rapidly dividing cancer cells youtube.comresearchgate.net. This inherent cytotoxicity is amplified in the context of PDT. When proflavine accumulated in tumor cells is exposed to a specific wavelength of light, it produces ROS that induce localized cellular damage, leading to apoptosis or necrosis nih.gov.

Research has also explored using proflavine derivatives to enhance PDT. For instance, acriflavine (B1215748), a methylated derivative of proflavine, has been identified as a potent inhibitor of hypoxia-inducible factor 1 (HIF-1) sciopen.comscienceopen.comacs.org. HIF-1 is a protein that helps tumor cells survive in low-oxygen (hypoxic) environments, which are common in solid tumors and can confer resistance to treatments like PDT sciopen.com. By inhibiting HIF-1, acriflavine can sensitize these resistant hypoxic tumor cells to the effects of other photosensitizers, suggesting a role for proflavine-related compounds in combination PDT strategies to overcome tumor hypoxia sciopen.com.

Use in Photo-Activated Anti-infective Strategies

Proflavine has a long history of use as a topical antiseptic for wound disinfection nih.gov. Its efficacy as an anti-infective agent can be significantly enhanced by light activation. The photodynamic mechanism allows for the broad-spectrum inactivation of various pathogens, including bacteria and viruses researchgate.netnih.govtaylorfrancis.com.

Upon illumination, proflavine generates ROS that damage microbial DNA, proteins, and lipids, leading to cell lysis and inactivation researchgate.netmdpi.com. This photo-activated approach is advantageous as it relies on a physical damage mechanism, making the development of microbial resistance less likely compared to conventional antibiotics. Research has demonstrated that photodynamic procedures using various photosensitizers can successfully inactivate a wide range of microorganisms, including those found in platelet concentrates and other biological products researchgate.net. The action of proflavine involves denaturing bacterial DNA, which contributes to its bacteriolytic effect researchgate.net.

Excited-State Dynamics and Photochemistry in Biological Contexts

The photochemistry of proflavine is highly dependent on its interaction with biological macromolecules, particularly DNA. Studies using steady-state and time-resolved spectroscopy have elucidated the excited-state dynamics of proflavine both as a free monomer in solution and when intercalated into a DNA duplex youtube.com.

As a free monomer, photo-excited proflavine relaxes back to the ground state with specific lifetimes for its excited singlet states (S₁ and S₂) and can also populate a long-lived triplet state through intersystem crossing. However, when proflavine intercalates between the base pairs of DNA, its excited-state dynamics change dramatically. The fluorescence is statically quenched, and the lifetimes of the S₁ and S₂ states are shortened by an order of magnitude. This accelerated decay is attributed to an effective non-radiation decay pathway back to the ground state. Notably, in this intercalated state, the triplet state is found to be completely quenched, with the ground state signal returning to baseline within approximately 500 picoseconds after excitation youtube.com. This rapid quenching of the triplet state when bound to DNA has significant implications for its photodynamic efficiency in different cellular compartments.

StateProflavine MonomerProflavine Intercalated in DNA
S₁ Lifetime~4.6 ns~102 ps
S₂ Lifetime~60 ps~8 ps
Triplet State (T₁)Long-lived state formed via ISCCompletely quenched within ~500 ps

Ultrafast Spectroscopy of Proflavine-Nucleic Acid Complexes

The study of proflavine's interaction with DNA at the molecular level has been significantly advanced by ultrafast spectroscopic techniques, such as femtosecond time-resolved spectroscopy. mdpi.com These methods allow researchers to observe the excited-state dynamics of proflavine when it intercalates into the DNA duplex.

When proflavine intercalates into a DNA duplex, its photophysical properties change dramatically. mdpi.com Studies have shown that both the fluorescence and the generation of triplet excited states of proflavine are quenched upon intercalation. mdpi.comresearchgate.net This quenching is attributed to ultrafast non-radiative pathways that deactivate the excited state. mdpi.com The mechanism is identified as static quenching, where a non-fluorescent complex is formed between proflavine and the DNA. mdpi.com

Research comparing proflavine's interaction with different DNA sequences reveals sequence-dependent photophysics. ecnu.edu.cnaip.org Under 267 nm excitation, an ultrafast charge transfer (CT) is observed between proflavine and a GC-rich DNA duplex (d(GC)9 • d(GC)9). ecnu.edu.cnaip.org This generates a CT state with a lifetime that is an order of magnitude longer than the intrinsic excited state of the GC-duplex alone. ecnu.edu.cnaip.org In contrast, no such excited-state interaction is detected with an AT-rich duplex (d(AT)9 • d(AT)9). ecnu.edu.cnaip.org Instead, a localized triplet state with a lifetime exceeding 5 µs is identified in the proflavine-d(AT)9 • d(AT)9 complex. ecnu.edu.cnaip.org

The intercalation causes noticeable changes in the absorption and emission spectra. The main absorption peak of proflavine in the visible region shows a red-shift of approximately 16 nm and a 21% decrease in amplitude upon binding to DNA, which is a typical feature of intercalation. mdpi.com Furthermore, the fluorescence quantum yield of proflavine drops significantly from 38.56% when free in solution to 2.86% when intercalated in a DNA duplex. mdpi.com It has been suggested that a charge-transfer state can form between proflavine and the guanine (B1146940) base, leading to these spectral changes. mdpi.com

ParameterProflavine in PBS SolutionProflavine-DNA ComplexReference
Fluorescence Lifetime4.6 ± 0.2 ns&lt;200 ps (ultrafast component) mdpi.com
Fluorescence Quantum Yield38.56%2.86% mdpi.com
Absorption Peak ShiftN/A16 nm red-shift mdpi.com

Photochemical Reactions Leading to DNA Damage (e.g., Double-Stranded Breaks)

Photo-activated proflavine is known to be hazardous and mutagenic, primarily through its ability to induce DNA damage upon exposure to light. nih.govresearchgate.net The process involves the generation of reactive oxygen species (ROS) that can lead to structural alterations in DNA, including single and double-stranded breaks. mdpi.comnih.gov

Upon photoexcitation, particularly in the presence of a macromolecule like DNA, proflavine can generate several types of ROS. nih.gov One key mechanism involves the production of superoxide anions (O₂•⁻) through a direct interaction between an electron from the excited proflavine molecule and molecular oxygen. nih.gov These superoxide anions can contribute to the breakage of both calf thymus and supercoiled plasmid DNA. nih.gov

Another critical species generated is the hydroxyl radical (•OH), which is highly reactive. nih.gov Photo-activated proflavine can produce hydroxyl radicals, and this process is significantly augmented by the presence of divalent metal ions, particularly copper (II). nih.gov The generation of •OH radicals by the proflavine-Cu(II) system has been observed even in the absence of macromolecules, and these radicals can cause significant damage to biological targets. nih.gov The presence of Cu(II) accelerates the degradation of proteins and, by extension, can enhance DNA damage. nih.gov

The consequence of these photochemical reactions is the cleavage of DNA strands. researchgate.net Studies have demonstrated that photo-activated proflavine can induce double-stranded breaks in DNA through the action of these generated free radicals. nih.gov This ability to cause mutations and break DNA is a foundational aspect of its biological and photodynamic activity. mdpi.comnih.gov

Reactive SpeciesMechanism of GenerationEffect on DNAReference
Superoxide Anion (O₂•⁻)Direct electron transfer from excited proflavine to O₂Contributes to DNA breakage nih.gov
Hydroxyl Radical (•OH)Generated from photo-activated proflavine, augmented by Cu(II)Causes DNA damage, including double-stranded breaks nih.gov

Genotoxicity and Mutagenic Studies of Proflavine Hydrochloride

Characterization of DNA Mutagenesis

The mutagenic activity of proflavine (B1679165) is primarily attributed to its physical interaction with DNA, leading to structural distortions that interfere with replication and transcription processes. This interaction is the foundation for its ability to induce specific types of genetic mutations.

Proflavine is a classic frameshift mutagen. Its mechanism involves intercalation, where the flat proflavine molecule inserts itself between the stacked base pairs of the DNA double helix. wikipedia.org This insertion physically distorts the DNA backbone, causing an unwinding of the helix. During DNA replication, this distortion can lead to the "slippage" of the DNA polymerase, resulting in either the insertion or deletion of a single nucleotide. Such mutations alter the reading frame of the genetic code, leading to the production of non-functional proteins.

Studies on bacteriophage T4 have demonstrated that proflavine induces both deletions of a single base and duplications of one or more bases, with duplications being more frequent. nih.gov Research has also identified specific "hotspots" within genes that are particularly susceptible to proflavine-induced frameshift mutations. One such hotspot in the rIIB gene of bacteriophage T4 is notable for its lack of locally repetitive sequences, suggesting a sequence-specific interaction that facilitates the mutagenic event. nih.gov The persistence of single-strand breaks in DNA has been shown to enhance the mutagenic action of proflavine, suggesting that the compound is more effective in the presence of existing DNA damage or during repair processes.

While primarily known for inducing frameshifts, proflavine can also cause base substitution mutations, particularly when activated by visible light. This photo-activated mutagenicity follows a different mechanism. The light-induced activity is believed to result from the generation of singlet oxygen, a highly reactive oxygen species. This singlet oxygen can then react specifically with the guanine (B1146940) moiety in DNA, leading to oxidative damage. This damaged guanine can be misread during DNA replication, resulting in a base substitution in the daughter strand.

In Vitro and In Vivo Mutagenicity Assays

The mutagenic properties of proflavine have been characterized using a variety of standardized genotoxicity tests, spanning bacterial systems and mammalian cells.

The Ames test, which utilizes various strains of Salmonella typhimurium to detect reverse mutations, has been a key tool in evaluating proflavine's mutagenicity. In the absence of light and metabolic activation (S9 mix), proflavine demonstrates direct-acting frameshift mutagenic activity, particularly in strains TA1537 and TA98. The addition of a microsomal S9 fraction from rat, mouse, or hamster livers enhances this frameshift activity and reveals mutagenicity in strain TA1538.

Exposure to visible light dramatically broadens proflavine's mutagenic profile in the Ames test. Under illumination, it induces not only frameshift mutations (in strains TA1537, TA1538, and TA98) but also base-pair substitution mutations, which are detected by strain TA1535.

Salmonella typhimurium StrainMutation Type DetectedActivity (Dark, no S9)Activity (Dark, with S9)Activity (Visible Light)
TA1535Base SubstitutionNegativeNegativePositive
TA1537FrameshiftPositiveEnhancedPositive
TA1538FrameshiftNegativePositivePositive
TA98FrameshiftPositivePositivePositive

The assessment of proflavine's genotoxicity in mammalian cells has yielded varied results depending on the endpoint measured. While proflavine is known to interact with DNA in human cells, specific assays for DNA strand breaks (Comet assay) or chromosome damage (Micronucleus assay) are not extensively detailed in readily available literature. However, other relevant mammalian cell genotoxicity tests provide insight into its effects.

In studies with MRC-5 human fibroblasts, proflavine was found to affect semiconservative DNA replication but did not induce unscheduled DNA synthesis (UDS). nih.gov UDS is a marker for the repair of DNA damage, so its absence suggests that proflavine does not trigger this specific repair pathway under the tested conditions.

Furthermore, in an in vivo study using the bone marrow of Chinese hamsters, proflavine did not induce sister-chromatid exchanges (SCEs). nih.gov SCEs are exchanges of genetic material between sister chromatids and can be indicative of genotoxic events. The lack of SCE induction by proflavine in this in vivo model suggests it may not be a potent inducer of this type of chromosomal alteration in whole organisms, despite its known intercalating properties. nih.gov

Analysis of Mutagenic Photoproducts and Their Stability

When proflavine is exposed to light, it becomes photo-activated, leading to the generation of reactive intermediates and photoproducts that contribute significantly to its genotoxicity. Research indicates that the mutagenic photoproduct of proflavine is stable.

The mechanism of photo-activation involves the generation of reactive oxygen species, including hydroxyl radicals (•OH). nih.gov The formation of these radicals increases with the duration of light exposure and the concentration of proflavine. nih.gov These highly reactive species can cause oxidative damage to cellular macromolecules, including proteins and DNA. Studies have shown that photo-illuminated proflavine can cause significant degradation of proteins like bovine serum albumin (BSA) and the enzyme trypsin. nih.gov This oxidative damage pathway is consistent with the light-induced base-substitution mutations observed in bacterial assays, which are thought to arise from reactions between singlet oxygen and guanine bases in DNA.

Implications for Cellular Carcinogenesis and Genetic Instability

The genotoxic and mutagenic properties of proflavine hydrochloride carry significant implications for the initiation and progression of cellular carcinogenesis and the promotion of genetic instability. As a potent DNA intercalating agent, its primary mechanism of inducing genetic damage is the root of its carcinogenic potential. researchgate.netwikipedia.org This process, where proflavine molecules insert themselves between the base pairs of the DNA helix, disrupts the normal structure and function of the genetic material, leading to a cascade of events that can culminate in malignant transformation. youtube.com

The physical intercalation of proflavine distorts the DNA double helix, which can interfere with critical cellular processes such as DNA replication and transcription. youtube.com This interference is a primary source of genetic instability. The distortion can lead to errors during DNA replication, resulting in frameshift mutations, where the reading frame of the genetic code is altered due to the insertion or deletion of base pairs. researchgate.netwikipedia.orgnih.gov Such mutations in critical genes, including tumor suppressor genes and oncogenes, can disrupt the cell cycle and normal cellular growth control, fundamental steps in carcinogenesis. nih.gov

Furthermore, proflavine's mutagenic activity is not limited to its intercalation activity. In the presence of light, it can induce double-stranded breaks in DNA, which are among the most severe forms of DNA damage. wikipedia.org The cell's repair mechanisms for such breaks are complex and can be error-prone, potentially leading to gross chromosomal rearrangements, deletions, and translocations. These large-scale genomic alterations are a hallmark of cancer and contribute significantly to genetic instability. nih.gov Studies in mammalian cells have confirmed that proflavine can increase the frequency of chromatid breaks and sister chromatid exchanges, further demonstrating its ability to induce significant chromosomal damage. inchem.org

The carcinogenic potential of proflavine has been substantiated in animal studies. A bioassay conducted on rats and mice demonstrated a significant increase in the incidence of specific cancers following dietary administration of proflavine. nih.gov

Table 1: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice Fed Proflavine nih.gov
SexGroupIncidencePercentage
FemaleControl4/508%
Low-Dose20/4941%
High-Dose22/5044%
MaleControl20/4941%
Low-Dose28/4957%
High-Dose30/5060%

In the same study, high-dose male rats exhibited a statistically significant increase in malignant neoplasms of the intestinal tract, including leiomyosarcomas and an adenocarcinoma. nih.gov These findings in animal models provide direct evidence that the genotoxic and mutagenic effects of proflavine observed in vitro can translate to an increased risk of cancer in vivo.

Advanced Research Methodologies and Characterization Techniques for Proflavine Hydrochloride Studies

Spectroscopic Analysis of Nucleic Acid Interactions

Spectroscopic methods are fundamental in studying the binding of proflavine (B1679165) to DNA and RNA. These techniques rely on changes in the photophysical properties of proflavine or the nucleic acid upon complexation, offering a window into the nature of the interaction.

UV-Visible Absorption Spectroscopy for Binding Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for confirming the interaction between proflavine and nucleic acids, particularly the intercalation of the planar proflavine molecule between the base pairs of the DNA double helix. nih.govjst.go.jp This binding event induces characteristic changes in the absorption spectrum of proflavine.

Key spectral changes observed include:

Hypochromism : A decrease in the molar absorptivity (peak intensity) of the proflavine absorption band. nih.gov

Bathochromism : A red-shift (shift to a longer wavelength) of the maximum absorption wavelength (λmax). nih.gov

For instance, upon intercalation into a DNA duplex, the main absorption peak of proflavine in the visible region can exhibit a red-shift of approximately 16 nm, with a corresponding decrease in amplitude of about 21%. nih.gov These spectral shifts are indicative of the close association and π-π stacking interactions between the aromatic system of proflavine and the DNA base pairs. jst.go.jpnih.gov

By monitoring the changes in absorbance during a titration experiment (adding increasing amounts of DNA to a fixed concentration of proflavine), one can calculate the intrinsic binding constant (K) for the interaction. Studies using this method have determined binding constants for the proflavine-DNA complex, providing quantitative data on binding affinity. nih.govjst.go.jp

MethodBinding Constant (K) (M⁻¹)Binding Site Size (s) (base pairs)Reference
UV-Visible Spectroscopy2.20 (± 0.48) x 10⁴Not Determined nih.govjst.go.jp
Cyclic Voltammetry2.32 (± 0.41) x 10⁴2.07 (± 0.1) nih.govjst.go.jp

Fluorescence Spectroscopy for Binding Affinity and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique for investigating proflavine-DNA interactions. A significant phenomenon observed is the quenching of proflavine's intrinsic fluorescence upon intercalation into the DNA duplex. nih.gov The extent of this quenching can be substantial; for example, the fluorescence quantum yield of proflavine can decrease from approximately 38.56% when free in solution to 2.86% when bound to DNA. nih.gov

This quenching effect is particularly pronounced when proflavine intercalates between guanine-cytosine (G-C) base pairs. nih.gov The mechanism behind this is often identified as static quenching, arising from the formation of a non-fluorescent ground-state complex between proflavine and DNA. nih.govnih.gov

The quenching data can be analyzed using the Stern-Volmer equation to determine quenching constants. researchgate.netnih.gov

Stern-Volmer Equation: F₀/F = 1 + Ksv[Q]

Where:

F₀ is the fluorescence intensity without the quencher (DNA).

F is the fluorescence intensity with the quencher.

Ksv is the Stern-Volmer quenching constant.

[Q] is the concentration of the quencher.

By analyzing the fluorescence titration data, researchers can also calculate the binding constant (Ka) and the number of binding sites (n). researchgate.net The significant decrease in fluorescence upon binding provides a strong signal for quantifying the interaction.

ParameterValueConditionReference
Fluorescence Quantum Yield (Proflavine)38.56%Free in solution nih.gov
Fluorescence Quantum Yield (PF-DNA)2.86%Intercalated in DNA nih.gov
Stern-Volmer Constant (KSV)(4.2 ± 0.1) × 10⁵ M⁻¹298 K researchgate.net
Stern-Volmer Constant (KSV)(2.8 ± 0.1) × 10⁵ M⁻¹308 K researchgate.net
Stern-Volmer Constant (KSV)(1.6 ± 0.1) × 10⁵ M⁻¹318 K researchgate.net

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful tool for monitoring changes in the secondary structure of macromolecules like DNA upon ligand binding. nih.govresearchgate.net DNA is a chiral molecule and exhibits a characteristic CD spectrum. Small molecules that bind to DNA can induce changes in this spectrum, providing insight into the binding mode and its effect on DNA conformation. mdpi.com

When proflavine, which is achiral and thus not CD-active on its own, binds to the chiral DNA duplex, an induced circular dichroism (ICD) signal appears in the visible absorption range of the dye. acs.org This ICD signal arises because the bound proflavine molecule adopts the chiral environment of the DNA helix.

Furthermore, the binding of proflavine can perturb the intrinsic CD spectrum of DNA in the UV region (typically 200-320 nm). acs.org Changes in the intensity of the positive band around 275-280 nm and the negative band around 245 nm, which are characteristic of B-form DNA, can indicate alterations in DNA helicity and conformation, such as unwinding of the helix, upon intercalation. mdpi.com These spectral changes confirm that the binding of proflavine induces structural modifications to the DNA duplex. mdpi.comacs.org

Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Excited-State Dynamics

To understand the detailed photophysical processes underlying fluorescence quenching, researchers employ ultrafast spectroscopic techniques like time-resolved fluorescence and femtosecond transient absorption (TA) spectroscopy. nih.govwikipedia.org These methods probe the excited-state dynamics of proflavine on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales. nih.govaip.org

Studies have shown that upon intercalation into DNA, the excited-state lifetime of proflavine is significantly shortened. nih.gov Both the emissive states and the triplet state of proflavine are quenched, indicating the opening of ultrafast non-radiative decay channels. nih.govnih.gov This means the excited molecule returns to the ground state without emitting a photon.

Transient absorption spectroscopy monitors the absorption of a probe pulse by the sample after it has been excited by a pump pulse. wikipedia.orgmdpi.com The resulting TA spectra show features like ground-state bleaching (GSB), stimulated emission (SE), and excited-state absorption (ESA). nih.govaip.org For the proflavine-DNA complex, the lifetimes of these signals are much shorter compared to free proflavine. For example, the GSB signal for the complex can return to the baseline within ~500 picoseconds, indicating complete quenching of the triplet state. nih.gov These advanced techniques provide a detailed picture of the deactivation pathways of excited proflavine when it is bound to DNA, explaining the observed steady-state fluorescence quenching.

Electrochemical Methods for DNA-Proflavine Hydrochloride Interaction

Electrochemical techniques offer a sensitive and cost-effective alternative to spectroscopic methods for studying drug-DNA interactions. nih.govjst.go.jp These methods are based on monitoring the changes in the electrochemical response of a redox-active molecule like proflavine upon binding to DNA.

Voltammetric Techniques (e.g., Differential Pulse Voltammetry, Square Wave Voltammetry)

Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are widely used to investigate the proflavine-DNA interaction. nih.govbohrium.comchem-soc.sipineresearch.com

The underlying principle is that the electroactive proflavine molecule can be oxidized or reduced at an electrode surface, producing a current peak at a specific potential. When proflavine binds to the large, slowly diffusing DNA molecule, the diffusion coefficient of the resulting complex is much smaller than that of free proflavine. This leads to a significant decrease in the peak current. chem-soc.si

Key observations in voltammetric studies of the proflavine-DNA interaction include:

Decrease in Peak Current : The formation of the bulky, slowly diffusing proflavine-DNA complex reduces the rate at which proflavine reaches the electrode surface, causing a drop in the measured peak current. chem-soc.si

Shift in Peak Potential : The intercalation of proflavine into the DNA helix can alter the ease of its oxidation or reduction, leading to a shift in the peak potential. nih.govjst.go.jp

By analyzing the decrease in the voltammetric signal as a function of DNA concentration, researchers can construct binding isotherms and calculate the binding constant (K) and binding site size (s). nih.govchem-soc.si The binding constant derived from voltammetric measurements is often in good agreement with values obtained from UV-Vis spectroscopy, confirming the validity of the electrochemical approach (as shown in Table 1). nih.govjst.go.jp DPV and SWV are particularly useful due to their high sensitivity and effective discrimination against background capacitive currents. pineresearch.com

Application of Carbon Paste and Hanging Mercury Drop Electrodes

Electrochemical methods are fundamental in characterizing electroactive compounds like proflavine hydrochloride. While the literature provides extensive examples of carbon paste electrodes (CPEs) and dropping or hanging mercury drop electrodes (DME/HMDE) for the analysis of various pharmaceutical compounds, specific studies detailing their application for this compound were not prominent in the searched literature.

Carbon Paste Electrodes (CPEs): CPEs are a class of composite electrodes created from a mixture of carbon powder (such as graphite) and a suitable water-immiscible liquid binder. sums.ac.ir These electrodes are valued for their low background current, wide potential window, and the ease with which their surface can be modified to enhance sensitivity and selectivity for a target analyte. nih.govnih.gov For instance, CPEs have been modified with multi-walled carbon nanotubes, gold nanoparticles, and various natural materials to improve the electrochemical determination of compounds like promethazine, paracetamol, and noscapine. nih.govresearchgate.netrsc.org The general approach involves using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to investigate the electrocatalytic oxidation or reduction of the target molecule at the electrode surface. sums.ac.ir

Hanging Mercury Drop Electrodes (HMDE): Polarography, a type of voltammetry, traditionally employs a dropping mercury electrode (DME), where mercury drops continuously from a capillary into the solution. unipune.ac.indrugfuture.comwikipedia.org The HMDE is a variation where a single, static mercury drop is used as the working electrode. wikipedia.org Mercury electrodes are advantageous due to their smooth, renewable surface and a wide cathodic potential range, making them particularly suitable for studying reduction reactions. wikipedia.orgslideshare.net The technique involves applying a gradually increasing voltage and recording the resulting current, which produces a polarogram. unipune.ac.indrugfuture.com The half-wave potential on this graph is characteristic of the analyte and is used for qualitative analysis, while the diffusion current is proportional to the analyte's concentration, allowing for quantitative measurement. unipune.ac.inyoutube.com

Biophysical Techniques for Macromolecular Complexation

The biological activity of proflavine is intrinsically linked to its ability to bind to macromolecules, most notably DNA. Biophysical techniques are essential for characterizing the nature, thermodynamics, and structural consequences of these interactions.

Viscometric Analysis of DNA Supercoiling

Viscometry is a classical and effective method for studying the interaction of small molecules with DNA. The viscosity of a DNA solution is sensitive to changes in the length and conformation of the DNA helix. Intercalating agents like proflavine insert themselves between the base pairs of the DNA, causing the double helix to unwind and lengthen, which leads to an increase in the solution's viscosity.

Research on the proflavine-DNA complex has utilized viscometric techniques to understand its binding modes. One key finding is that the ratio of the specific viscosity of DNA with bound proflavine to that of DNA alone changes with different dye-to-DNA-phosphate (D/P) ratios. mdpi.com Studies have shown that as the D/P ratio increases, the viscosity increases until it reaches a saturation point, which has been observed at a D/P value of approximately 0.2. mdpi.com This saturation point suggests that all available intercalation sites on the DNA have been occupied by proflavine molecules. These viscometric studies confirm that the strong binding mode of proflavine, corresponding to intercalation, is the primary cause of the thermal stabilization of the DNA double helix. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermodynamic Characterization of Binding

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. In the context of proflavine-DNA interactions, DSC is used to monitor the thermal denaturation (melting) of DNA. The binding of a ligand like proflavine typically stabilizes the DNA double helix, resulting in an increase in its melting temperature (Tm).

DSC studies have been instrumental in characterizing the thermodynamics of proflavine binding to DNA. rsc.orgbiocompare.com By analyzing the heat absorption curves during DNA melting, researchers can calculate crucial thermodynamic parameters. researchgate.net It has been demonstrated that proflavine binding significantly enhances the thermal stability of DNA. nih.gov The binding reaction is favored by both a negative enthalpy change (ΔH°) and a positive entropy change (ΔS°), indicating that the interaction is both enthalpically and entropically driven. nih.gov Furthermore, investigations have revealed that proflavine can interact with DNA through multiple binding modes, including intercalation at high DNA-ligand ratios and external binding at low ratios. researchgate.netbiocompare.com

Below is a table summarizing thermodynamic parameters for the binding of this compound to DNA, as determined by calorimetric studies.

ParameterValueTemperature (K)Method
Equilibrium Constant (K) (1.60 ± 0.04) x 105 M-1298.15Isothermal Titration Calorimetry
Gibbs Free Energy (ΔG°) -29.7 ± 0.1 kJ mol-1298.15Isothermal Titration Calorimetry
Enthalpy Change (ΔH°) -11.9 ± 0.2 kJ mol-1298.15Isothermal Titration Calorimetry
Entropy Change (ΔS°) 59.7 ± 0.8 J K-1 mol-1298.15Isothermal Titration Calorimetry

This data is compiled from microcalorimetric studies on the interaction of this compound with double-stranded DNA. nih.gov

Advanced Microscopy and Imaging for Cellular Localization

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Proflavine's inherent fluorescence makes it an excellent candidate for advanced microscopy and imaging techniques to visualize its subcellular distribution.

Fluorescent Staining of Nucleic Acids in Fixed and Live Cells

Proflavine is an acridine-derived fluorescent dye known for its ability to stain nucleic acids. drugfuture.com Its small, amphipathic structure allows it to readily pass through the cell and nuclear membranes, making it effective for staining both live and fixed cells. nih.gov The primary mechanism of its fluorescence in this context is its intercalation between the base pairs of double-stranded DNA, which results in strong nuclear contrast. nih.gov

In live-cell imaging, proflavine can be used to rapidly stain fresh cells without the need for fixation or lengthy incubation periods. sums.ac.irnih.gov This allows for the immediate cytologic analysis of various cell types, including oral squamous cells and leukocytes. nih.gov When used to stain live cells, proflavine clearly highlights nuclear structures, and to a lesser extent, cytoplasmic components. sums.ac.irnih.gov In leukocytes, it can reveal the multilobar nature of nuclei in neutrophils. sums.ac.ir

For fixed-cell applications, proflavine staining provides structural definition comparable to standard histological stains. nih.gov Its compatibility with conventional fluorescence microscopy systems makes it a versatile tool for quantitative morphological comparisons and could enable its use as a label in flow cytometry. nih.gov

Microscopic In Vivo Imaging Applications

In vivo imaging involves the visualization of biological processes in living organisms. nih.gov Techniques such as confocal microscopy and multiphoton microscopy are often employed for high-resolution imaging within tissues. mdpi.commdpi.com Fluorescent probes are essential for these applications, designed to target specific biological processes or structures. nih.gov

While proflavine's properties as a fluorescent nucleic acid stain make it a theoretical candidate for in vivo imaging applications, such as tracking cell proliferation or observing tissue architecture, specific studies demonstrating its use for microscopic in vivo imaging of cellular localization were not identified in the provided search results. However, studies on derivatives of proflavine have shown accumulation in specific organelles like mitochondria in in vitro cell line models, suggesting that the acridine (B1665455) scaffold is amenable to creating probes for advanced imaging applications. nih.gov The development of such probes could allow for real-time analysis of drug distribution and target engagement within a living system. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Advanced computational methodologies have become indispensable in elucidating the intricate molecular interactions of this compound, particularly its binding to biological macromolecules like DNA. These in silico approaches provide a level of detail that is often unattainable through experimental techniques alone, offering insights into the dynamics and energetics of these processes at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Transitions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A time-dependent extension of this theory, known as Time-Dependent Density Functional Theory (TD-DFT), is particularly adept at calculating the excited-state properties of molecules, such as their electronic absorption spectra. researchgate.net

In the study of proflavine, TD-DFT has been employed to simulate its vibronic absorption spectra in an aqueous solution, with results showing good agreement with experimental data. researchgate.net Such calculations have been performed for both the protonated and neutral forms of the dye. Through the analysis of various functionals and basis sets, it has been determined that the X3LYP functional combined with the 6-31G(d,p) basis set provides a high level of theoretical accuracy for proflavine. researchgate.net

These computational studies have successfully identified and characterized the key electronic transitions responsible for proflavine's absorption of light. For instance, the prominent absorption band observed experimentally at 444 nm is attributed to the ππ* (S0 → S1) transition of the protonated form of proflavine (PF+). researchgate.net Another significant absorption band at 260 nm is associated with a higher energy state of the same cation. researchgate.net Furthermore, DFT calculations have indicated the occurrence of an insignificant photoinduced electron transfer within the central ring of the proflavine chromophore. researchgate.net The theoretical investigations also highlight the crucial roles of vibronic coupling and the Boltzmann distribution in shaping the absorption spectra of proflavine. researchgate.net

Pseudopotential TD-DFT methods have also been utilized to investigate the optical spectra of the proflavine cation, further contributing to the understanding of its electronic properties. oup.com The accuracy of TD-DFT in predicting electronic transitions is a subject of ongoing research, with findings indicating that while it can provide valuable insights, the calculated transition energies can have a degree of uncertainty. researchgate.net

Calculated Electronic Transitions of Protonated Proflavine (PF+)

Experimental Absorption Maximum (nm) Calculated Transition Associated Electronic State Computational Method
444 π → π* S0 → S1 TD-DFT (X3LYP/6-31G(d,p))
260 Not specified Higher energy state TD-DFT (X3LYP/6-31G(d,p))

Molecular Dynamics Simulations of Intercalation Processes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. This technique has been instrumental in providing a detailed molecular-level understanding of the process by which proflavine intercalates into the DNA double helix. nih.govrsc.org

MD simulations have revealed that the intercalation of proflavine is a multi-step process. A crucial initial step is the formation of a "pre-intercalative" state where the proflavine molecule binds to the outside of the DNA, typically in one of the grooves. rsc.org All-atom metadynamics simulations, a form of enhanced MD, have been used to map the free energy surface of the direct intercalation of proflavine from a minor groove-bound state. nih.gov

These simulations have provided evidence for a "drug-induced cavity formation" hypothesis. The mechanism involves a specific sequence of conformational changes in the DNA. The process is initiated by changes in non-stacking parameters of the DNA base pairs, such as Twist, Slide, and Shift. This is followed by alterations in the base stacking parameters, including Buckle, Roll, and Rise, which ultimately creates the cavity for the drug to enter. nih.gov This proposed mechanism challenges the earlier "natural fluctuation" hypothesis, which suggested that the drug waits for a spontaneous opening in the DNA to intercalate. nih.gov

Furthermore, MD simulations have elucidated the thermodynamic driving forces behind the intercalation process. The energy barrier to intercalation has been found to be a combination of entropic factors and the energy required for desolvation (the removal of water molecules from around the drug and the DNA). nih.gov The timescale for the formation of the outside-bound state has been shown by simulations to be in the nanosecond range, which is significantly faster than the sub-millisecond timescale that had been previously suggested by some experimental fluorescence kinetic studies. rsc.org

Key Findings from Molecular Dynamics Simulations of Proflavine-DNA Intercalation

Aspect of Intercalation Finding from MD Simulations
Mechanism Follows a drug-induced cavity formation pathway. nih.gov
Initial Step Formation of a pre-intercalative outside bound state. rsc.org
Sequence of Events 1. Changes in non-stacking DNA parameters (Twist, Slide, Shift). 2. Changes in base stacking parameters (Buckle, Roll, Rise). nih.gov
Thermodynamic Barrier A combination of entropy and desolvation energy. nih.gov
Timescale of Outside Binding Nanoseconds. rsc.org

Broader Scientific Applications and Environmental Considerations of Proflavine Hydrochloride

Catalytic Applications in Organic Synthesis

The application of proflavine (B1679165) hydrochloride in organic synthesis is a testament to the growing field of photoredox catalysis, which harnesses visible light to drive chemical reactions. This approach aligns with the principles of green chemistry by often enabling milder reaction conditions.

Proflavine hydrochloride has emerged as an effective and affordable organic dye photo-redox catalyst. frontiersin.org It functions as a photosensitizer, capable of absorbing energy from visible light, often from blue LEDs, to initiate chemical transformations. frontiersin.orgnih.gov Upon irradiation, proflavine is excited to a higher energy state, facilitating photoinduced-electron transfer (PET) processes. frontiersin.orgnih.gov This excited state can act as a potent single-electron oxidant or reductant, enabling the generation of radical intermediates from suitable substrates, which then proceed through various reaction pathways. nih.govresearchgate.net

This catalytic activity is particularly valuable for the synthesis of complex heterocyclic compounds. For instance, proflavine has been successfully employed as a biocatalyst for the synthesis of pyrano[2,3-d]pyrimidine scaffolds through a Knoevenagel-Michael tandem cyclocondensation reaction. frontiersin.org The mechanism involves the generation of a malononitrile radical, facilitated by the excited proflavine catalyst, which then participates in the reaction cascade. frontiersin.orgnih.gov The use of proflavine in aqueous media at room temperature further enhances the environmental friendliness of these synthetic protocols. frontiersin.org Its effectiveness is highlighted by its ability to promote reactions that might otherwise require harsh conditions or expensive metal-based catalysts. frontiersin.org

Catalyst SystemReaction TypeSubstratesKey Features
Proflavine (PFH+) / Visible Light (Blue LED)Knoevenagel-Michael cyclocondensationBarbituric acid/1,3-dimethylbarbituric acid, malononitrile, aryl aldehydesEnvironmentally friendly (aqueous medium, room temp), high efficiency, photoinduced-electron transfer (PET) pathway. frontiersin.orgnih.gov
Proflavine (PF) / TEOA / [Cp*Rh(III)(bpy)Cl]ClChemoselective photoreductionAldehydesUtilizes a sacrificial electron donor (TEOA) and a mediator, with water acting as a hydride source. acs.org

Analytical Chemistry Applications

The distinct fluorescent and electrochemical properties of this compound are leveraged in analytical chemistry for the sensitive detection and quantification of various substances.

Proflavine is utilized in simple and sensitive fluorimetric methods for determining trace amounts of analytes, such as nitrite (B80452), in aqueous samples. lew.ro This method is based on the interaction between proflavine and the analyte in an acidic medium (hydrochloric acid). lew.ro The reaction, upon irradiation with light of a specific wavelength (e.g., 420 nm), results in the formation of new chemical species whose fluorescence can be measured (e.g., at 500 nm). lew.ro

Another approach involves measuring the quenching effect that the analyte has on the native fluorescence of proflavine. sci-hub.se For example, the determination of nitrite can be achieved by observing the decrease in proflavine's fluorescence intensity (at an emission wavelength of 519 nm with excitation at 290 nm). sci-hub.se This method has been successfully integrated into flow injection analysis (FIA) systems, allowing for a high sample throughput of around 50 samples per hour. sci-hub.se These fluorimetric methods are characterized by low detection limits and high precision, offering a reliable alternative to traditional spectrophotometric methods like the Griess reagent test. lew.ro

Comparison of Fluorimetric Methods for Nitrite Detection Using Proflavine
Method PrincipleMediumExcitation λ (nm)Emission λ (nm)Detection LimitReference
Measurement of fluorescent reaction productHydrochloric acid420 (Irradiation)5000.5 µg/L lew.ro
Fluorescence quenching0.1 M HCl2905191.1 ng/mL (1.1 µg/L) sci-hub.se

Electrochemical techniques, particularly cyclic voltammetry, are employed to study and quantify this compound. nih.gov These methods are based on monitoring the oxidation or reduction of proflavine at an electrode surface. The interaction of proflavine with other molecules, such as DNA, can be investigated by observing shifts in the electrochemical peak potentials. nih.gov

The binding of proflavine to DNA, for instance, has been studied using cyclic voltammetry, which allows for the calculation of binding constants (K) and binding site sizes. nih.gov Such studies have determined a binding constant of approximately 2.32 x 10⁴ M⁻¹ for the interaction between proflavine and herring sperm DNA. nih.gov The ability to detect and quantify these interactions electrochemically demonstrates the potential for developing specific sensors for proflavine itself or for monitoring its interactions in biological systems. These electrochemical methods provide valuable insights into the compound's behavior and can be adapted for its direct quantification in various samples.

Environmental Impact and Degradation Pathways

The use of this compound in various applications necessitates an evaluation of its environmental fate. As an acridine (B1665455) derivative, it is classified as a substance that can have adverse effects on the environment. scbt.com

This compound is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com Therefore, it is considered a hazardous substance, and its disposal must be managed according to local, state, and federal regulations to avoid environmental release. scbt.com Combustion of the compound can produce hazardous products, including carbon oxides, nitrogen oxides, and hydrogen chloride. scbt.com

Regarding its persistence, this compound is soluble in water. fishersci.com This property suggests that it is likely to be mobile in the environment, but its persistence is considered unlikely. fishersci.com While specific biodegradation pathways are not extensively detailed in the provided literature, the general principle for many organic compounds in the environment involves processes like hydrolysis and biodegradation by microorganisms in soil and water. For example, similar pharmaceutical compounds have been shown to degrade rapidly in the presence of sewage solids, with half-lives ranging from hours to days. nih.govresearchgate.net Given its chemical structure, proflavine would be expected to undergo microbial degradation, although the specific rates and resulting metabolites would depend on various environmental conditions such as pH, temperature, and the microbial communities present.

Future Research Directions and Emerging Applications

Development of Next-Generation Proflavine-Based Therapeutics with Reduced Genotoxicity

A significant hurdle in the clinical advancement of proflavine (B1679165) is its genotoxicity, which is intrinsically linked to its mechanism of DNA intercalation. researchgate.net Consequently, a primary focus of future research is the rational design of new proflavine analogs with a reduced propensity for causing DNA damage. The goal is to separate the desired therapeutic effects from the unwanted mutagenic properties.

Strategies to achieve this include:

Modification of the Acridine (B1665455) Ring: Altering the chemical structure of the acridine core to modulate its DNA binding affinity and intercalating ability.

Side-Chain Engineering: Introducing or modifying side chains to influence the molecule's interaction with DNA and potentially direct it towards other cellular targets.

Targeted Delivery Systems: Encapsulating proflavine derivatives in nanocarriers to ensure targeted delivery to diseased cells, thereby minimizing exposure to healthy tissues and reducing systemic genotoxicity.

Modern, non-animal genotoxicity assays, such as computational quantitative structure-activity relationship (QSAR) tools and in vitro micronucleus assays using human cells, will be instrumental in the early-stage screening of these next-generation compounds. scitovation.com

Table 1: Approaches to Reduce Genotoxicity of Proflavine Derivatives
StrategyRationaleKey Objective
Acridine Ring ModificationThe planar acridine ring is essential for intercalation. Modifications can alter the strength and mode of DNA binding.Decrease DNA intercalation to a level that minimizes mutagenicity while retaining therapeutic activity.
Side-Chain EngineeringSide chains can introduce steric hindrance that affects intercalation and can be designed to interact with other cellular targets.Shift the mechanism of action away from DNA intercalation towards other targets, or improve target specificity.
Targeted DeliveryConfining the drug to the target site (e.g., a tumor) reduces its interaction with the DNA of healthy cells.Lower the overall systemic exposure and thereby reduce the risk of widespread genotoxicity.

Exploration of Novel Antiviral and Anticancer Mechanisms Beyond DNA Intercalation

While DNA intercalation is the most well-studied mechanism of proflavine, emerging research suggests that its biological activities are more complex. rsc.orgnih.gov Future investigations are aimed at uncovering and exploiting these alternative mechanisms for antiviral and anticancer applications.

Antiviral Mechanisms: Recent studies have shown that proflavine and its derivatives, such as Acriflavine (B1215748), can inhibit viral replication through mechanisms other than DNA intercalation. For example, Proflavine Hemisulfate has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov This finding opens up avenues for developing proflavine-based antivirals that target specific viral proteins, potentially offering a broader spectrum of activity and a better safety profile.

Anticancer Mechanisms: Beyond its role as a DNA intercalator, the proflavine scaffold may exert anticancer effects through the inhibition of key cellular enzymes and signaling pathways. acs.org Research on the related compound acriflavine has shown that it can inhibit hypoxia-inducible factor 1α (HIF-1α), a key regulator of tumor survival and metastasis. acs.org Exploring the potential of proflavine derivatives to inhibit other cancer-related targets, such as protein kinases and topoisomerases, is a promising area of research. acs.org

Table 2: Potential Mechanisms of Proflavine Beyond DNA Intercalation
ApplicationPotential Target/MechanismTherapeutic Implication
AntiviralInhibition of viral proteases (e.g., SARS-CoV-2 Mpro)Development of broad-spectrum antiviral agents. nih.gov
AnticancerInhibition of Hypoxia-Inducible Factor 1α (HIF-1α)Targeting tumor metabolism and metastasis. acs.org
AnticancerInhibition of protein kinasesDisruption of cancer cell signaling pathways. acs.org
AnticancerInhibition of topoisomerasesInterference with DNA replication and repair in cancer cells. acs.org

Advancements in Biosensing Technologies Utilizing Proflavine's Photophysical Properties

Proflavine is a fluorescent molecule, and its photophysical properties are sensitive to its local environment. acs.orgmdpi.com This characteristic makes it an attractive candidate for the development of novel biosensors. When proflavine intercalates into DNA, its fluorescence properties change, which can be used to probe DNA structure and interactions.

Future research in this area could focus on:

DNA and RNA Sensing: Designing proflavine-based probes for the detection of specific nucleic acid sequences or structures, such as G-quadruplexes, which are implicated in cancer and other diseases.

Enzyme Activity Assays: Developing fluorescent assays to monitor the activity of enzymes that interact with DNA, such as polymerases, nucleases, and topoisomerases.

Cellular Imaging: Using proflavine derivatives as fluorescent stains for visualizing the nucleus and studying DNA dynamics in living cells. The ability of proflavine to accumulate in the cell nucleus is a known property. researchgate.net

Translational Research for Clinical Applications and In Vivo Validation

Translational research is the process of converting basic scientific discoveries into practical clinical applications. longdom.orgufhealth.org For proflavine and its next-generation derivatives, this involves a rigorous process of preclinical and clinical evaluation to validate their therapeutic potential and safety.

Key steps in the translational pathway for novel proflavine-based therapeutics include:

In Vivo Efficacy Studies: Testing the antiviral or anticancer activity of new proflavine compounds in animal models of disease.

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their dose-response relationships.

Toxicology and Safety Pharmacology: Conducting comprehensive studies to assess the potential toxicity of the compounds, including their genotoxicity, carcinogenicity, and effects on major organ systems.

Clinical Trials: If preclinical studies are successful, initiating carefully designed clinical trials in humans to evaluate the safety and efficacy of the new drugs. longdom.org

Investigation of Proflavine Hydrochloride in Materials Science and Nanotechnology

The unique chemical structure and photophysical properties of proflavine also make it a candidate for applications in materials science and nanotechnology. nih.gov Its planar, aromatic structure allows for π-π stacking interactions, which can be exploited for the self-assembly of nanomaterials.

Potential applications in this field include:

Organic Electronics: Investigating proflavine derivatives as components in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

Nanomaterials for Drug Delivery: Using proflavine as a building block for the construction of nanocarriers for the targeted delivery of other therapeutic agents.

Functional Surfaces: Immobilizing proflavine on surfaces to create materials with antimicrobial or sensing properties. The development of new materials with practical applications is a key area of research in materials chemistry. ucla.edu

Q & A

Q. What are the key physicochemical properties of proflavine hydrochloride, and how do they influence experimental design?

this compound (C₁₃H₁₂N₃⁺·Cl⁻) has a melting point of 270°C (decomposition), a maximum absorption wavelength of 456 nm, and a solubility of 1 mg/mL in water . These properties are critical for experimental design:

  • Solubility : Prepare stock solutions in aqueous buffers (e.g., PBS) at ≤1 mg/mL to avoid precipitation.
  • Absorption/Emission : Use UV-Vis spectroscopy (456 nm) or fluorescence detection (ex: 456 nm, em: 500–600 nm) for quantification and imaging .
  • Stability : Store at room temperature in desiccated conditions to prevent degradation .

Q. How can this compound be safely handled in laboratory settings?

this compound is mutagenic and toxic (LD₅₀: 190 mg/kg in mice via subcutaneous exposure) . Safety protocols include:

  • PPE : Wear N95 gloves, goggles, and lab coats to avoid skin/eye contact.
  • Waste Disposal : Neutralize acidic residues before disposal.
  • Exposure Response : For ingestion, rinse mouth and seek medical attention; avoid inducing vomiting .

Q. What are the standard methodologies for assessing this compound’s DNA intercalation activity?

Proflavine’s intercalation with DNA is evaluated via:

  • UV-Vis Spectroscopy : Monitor hypochromicity and redshift in DNA-bound proflavine (260–300 nm range) .
  • Fluorescence Quenching : Measure reduced emission intensity upon DNA binding (ΦF = 2.9–0.4% in water) .
  • Gel Electrophoresis : Visualize DNA migration retardation due to intercalation .

Advanced Research Questions

Q. How can this compound be optimized as a fluorescent contrast agent in cytology studies?

Proflavine’s amphipathic structure enables nuclear and cytoplasmic staining. Methodological steps include:

  • Staining Protocol : Incubate cells with 0.01–0.1% proflavine for 1–5 minutes, followed by rinsing .
  • Imaging : Use LED-illuminated fluorescence microscopy (ex: 456 nm) to visualize nuclei and cytoplasmic granularity .
  • Quantitative Analysis : Apply image texture algorithms (e.g., nuclear-to-cytoplasmic ratio) to differentiate cell types .

Q. What experimental strategies resolve contradictions in proflavine’s reported DNA-binding efficiency across studies?

Discrepancies in intercalation efficiency (e.g., varying Kd values) may arise from:

  • Buffer Conditions : Ionic strength (e.g., NaCl concentration) affects binding affinity. Use standardized buffers (e.g., 10 mM Tris-HCl, pH 7.4) .
  • Control Experiments : Compare with known intercalators (e.g., ethidium bromide) under identical conditions.
  • Statistical Validation : Perform triplicate measurements and report confidence intervals (p < 0.05) .

Q. How can this compound be integrated into drug delivery systems for anticancer studies?

Proflavine’s DNA-targeting properties enable its use in nanoparticle carriers (e.g., cowpea mosaic virus):

  • Loading Efficiency : Assess via dialysis or centrifugation, quantifying unbound proflavine via UV-Vis .
  • Cytotoxicity Assays : Compare IC₅₀ values of free vs. encapsulated proflavine in cancer cell lines (e.g., MTT assay) .
  • In Vivo Validation : Monitor tumor regression in xenograft models, ensuring ethical compliance with NIH guidelines .

Q. What are the best practices for ensuring reproducibility in proflavine-based electrochemical DNA sensor studies?

Reproducibility requires:

  • Electrode Preparation : Clean gold electrodes with piranha solution and validate surface roughness via AFM .
  • Sensor Calibration : Use standardized DNA probes (e.g., 20-mer oligonucleotides) and report limit of detection (LOD) .
  • Data Reporting : Include raw voltammograms, background subtraction methods, and error margins in supplementary materials .

Methodological Tables

Q. Table 1. Key Spectroscopic Parameters for this compound

PropertyValue/DescriptionApplicationReference
λmax (UV-Vis)456 nmQuantification in solution
Fluorescence Quantum Yield2.9–0.4% (in water)DNA-binding efficiency assays
Molar Extinction Coefficient50,000 M⁻¹cm⁻¹ (260 nm)Purity assessment

Q. Table 2. Common Experimental Pitfalls and Solutions

IssueSolutionReference
Low fluorescence signalOptimize pH (6–8) to enhance ΦF
DNA-binding variabilityStandardize buffer ionic strength
Nanoparticle aggregationUse surfactants (e.g., Tween-20)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.